5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Description
Propriétés
IUPAC Name |
5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O6/c1-4(18)7-8(5-2-3-6(23-5)17(21)22)15-9(19)16-10(7,20)11(12,13)14/h2-3,7-8,20H,1H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVZRZYLFMNKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core, which is known for its diverse pharmacological profiles. The presence of both trifluoromethyl and nitrofuran groups enhances its lipophilicity and biological activity.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, the incorporation of the nitrofuran moiety is known to enhance antibacterial efficacy against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Kanamycin B | 10 |
| Escherichia coli | 16 | Ciprofloxacin | 20 |
| Pseudomonas aeruginosa | 4 | Gentamicin | 6 |
These results suggest that 5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one may have comparable or superior activity to established antibiotics, warranting further investigation into its mechanisms of action and potential clinical applications .
Antifungal Activity
In vitro studies have shown that similar compounds exhibit antifungal properties against various pathogenic fungi. The antifungal activity is often attributed to the disruption of fungal cell membrane integrity or interference with nucleic acid synthesis.
| Fungal Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | 32 | Fluconazole | 64 |
| Aspergillus niger | 16 | Itraconazole | 32 |
The data indicate that the compound may be effective against common fungal pathogens, thus providing a potential therapeutic avenue in treating fungal infections .
Anticancer Activity
Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| HeLa (cervical cancer) | 15 | Doxorubicin | 10 |
| MCF-7 (breast cancer) | 12 | Cisplatin | 8 |
These findings support further exploration into the compound's potential as an anticancer agent, particularly in drug-resistant cancer types .
Case Studies
- Antibacterial Efficacy Study : A study conducted by Cheng et al. demonstrated that derivatives of nitrofuran compounds showed significant antibacterial activity against clinical isolates of S. aureus and E. coli, making them promising candidates for new antibiotic development .
- Antifungal Activity Assessment : Research published in Mycopathologia highlighted the antifungal potential of similar nitrofuran derivatives, showing effective inhibition of Candida species at low concentrations .
- Cytotoxicity in Cancer Cells : A recent investigation into various tetrahydropyrimidine derivatives revealed that those with nitrofuran substitutions exhibited marked cytotoxicity in cancer cell lines, supporting their further development as anticancer therapeutics .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
The compound's structure suggests potential activity against various pathogens, particularly due to the presence of the nitrofuran moiety, known for its antimicrobial properties. Research indicates that derivatives of nitrofuran, including those similar to the compound , have been effective against Mycobacterium tuberculosis and other bacterial strains.
Antimicrobial Activity
Studies have shown that nitrofuran derivatives exhibit significant antibacterial and antifungal activities. For instance, nitrofurantoin and nitrofurazone are established treatments for urinary tract infections and burns, respectively . The incorporation of a trifluoromethyl group in 5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one may enhance its lipophilicity and bioavailability, potentially improving its efficacy against resistant strains.
Antituberculosis Agents
The compound's design is inspired by known antituberculosis agents like Pretomanid, which is effective against both replicating and non-replicating Mycobacterium tuberculosis . Research on similar compounds has indicated that structural modifications can lead to enhanced activity against tuberculosis, suggesting that 5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one could be a candidate for further development in this area.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of specific functional groups such as the trifluoromethyl and nitrofuran rings can significantly influence the pharmacological properties.
Computational Studies
Recent studies utilizing Density Functional Theory (DFT) have provided insights into the electronic properties of similar compounds, correlating these properties with their biological activities . Such computational approaches can guide the synthesis of more potent derivatives by predicting their behavior in biological systems.
Synthesis and Characterization
The synthesis of 5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves several steps that include condensation reactions and cyclization processes. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .
Antimycobacterial Activity
In vitro studies have demonstrated that compounds with similar structures exhibit promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) comparable to established treatments like Isoniazid . The potential for developing new antituberculosis agents from this class of compounds is significant, especially given the rising resistance to current therapies.
Cytotoxicity Assessments
Cytotoxicity studies are critical for evaluating the safety profile of new compounds. Preliminary assessments have indicated that certain derivatives are non-cytotoxic at therapeutic concentrations, suggesting a favorable safety margin for further development .
Q & A
Q. Can this compound act as a precursor for novel heterocyclic derivatives?
- Methodology : Functionalize via nucleophilic substitution (e.g., replace acetyl with sulfonamide groups) or cycloaddition reactions. and demonstrate coupling with tetrazoles or pyrazoles under Pd catalysis. Characterize derivatives via 2D NMR (COSY, HSQC) .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
